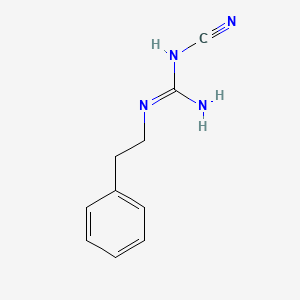

1-Cyano-3-(2-phenylethyl)guanidine

Description

Significance of Guanidine (B92328) Compounds in Chemical and Biological Sciences

Guanidine derivatives are a versatile class of organic compounds that have garnered significant attention in various scientific fields. Their importance stems from the unique properties of the guanidinium (B1211019) group, which is protonated at physiological pH, allowing for strong interactions with biological targets through hydrogen bonding and electrostatic forces. beilstein-journals.org

The guanidine moiety, with its Y-shaped arrangement of nitrogen atoms around a central carbon, is a highly basic functional group. researchgate.net In biochemistry, the guanidinium group is famously found in the side chain of the amino acid arginine, playing a crucial role in protein structure and function. This functional group is often involved in molecular recognition, binding to negatively charged groups such as phosphates, sulfates, and carboxylates in biological macromolecules.

The inherent biological activity of natural guanidine-containing compounds has spurred considerable academic and industrial research into synthetic derivatives. Scientists are exploring these synthetic analogues for a wide range of therapeutic applications, including the development of antimicrobial, antiviral, and anticancer agents. nih.gov The ability to synthetically modify the guanidine core allows for the fine-tuning of a compound's pharmacological profile.

Classification and Structural Features of Cyanoguanidine Derivatives

1-Cyano-3-(2-phenylethyl)guanidine is a member of the cyanoguanidine subclass. Cyanoguanidines are characterized by the presence of a cyano (-C≡N) group attached to one of the nitrogen atoms of the guanidine core. nih.gov This addition significantly influences the electronic properties and reactivity of the molecule.

The general structure of a cyanoguanidine can exist in different tautomeric forms. The presence of the electron-withdrawing cyano group generally reduces the basicity of the guanidine moiety compared to its non-cyanated counterparts. mdpi.com The synthesis of substituted cyanoguanidines can be achieved through various routes, often involving the reaction of amines with cyanoguanidine precursors like dicyandiamide (B1669379) or by using guanylating reagents. beilstein-journals.orgorganic-chemistry.org

Current Research Landscape of this compound and Related Analogues

While specific research literature on this compound is sparse, the broader class of N-substituted cyanoguanidines is an active area of investigation. Research on analogues provides valuable insights into the potential properties and applications of the title compound.

For instance, various N-alkyl-N'-pyridyl-N''-cyanoguanidines have been synthesized and evaluated for their potential as hypotensive agents. researchgate.net These studies highlight how substitutions on the cyanoguanidine scaffold can lead to potent biological activities. Another area of interest is the development of cyanoguanidine derivatives as biased μ-opioid receptor agonists for pain relief, demonstrating the potential for these compounds to interact with specific biological receptors. nih.gov

Furthermore, research into phenylethanoid glycosides, which contain a phenylethyl moiety, has revealed a wide range of pharmacological activities, including neuroprotective and anti-inflammatory effects. nih.gov The presence of the 2-phenylethyl group in this compound suggests that it could be a subject of interest in medicinal chemistry, combining the features of the cyanoguanidine core with the structural motif of a phenylethyl group.

The synthesis of various disubstituted guanidines is an ongoing endeavor, with researchers developing new methods to create libraries of these compounds for biological screening. nih.gov The exploration of such analogues helps to build a structure-activity relationship (SAR) profile that can guide the design of new therapeutic agents.

Below is a table summarizing the key chemical information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂N₄ |

| CAS Number | 96147-09-0 |

A related compound, cyanoguanidine (dicyandiamide), serves as a fundamental building block in the synthesis of more complex derivatives. Its properties are well-documented and provided in the table below for context.

| Property | Value |

| IUPAC Name | Cyanoguanidine |

| Molecular Formula | C₂H₄N₄ |

| CAS Number | 461-58-5 |

| Molar Mass | 84.08 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 209.5 °C |

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-2-(2-phenylethyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-14-10(12)13-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCGLRHDJTVKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)NC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyano 3 2 Phenylethyl Guanidine and Analogous Cyanoguanidines

Established Synthetic Pathways for Guanidine (B92328) Scaffolds

The construction of the guanidine core is a foundational step in the synthesis of complex derivatives. Several robust methods have been developed, each with distinct advantages concerning substrate scope and reaction conditions.

Guanylation Reactions Utilizing Isothiocyanates with Amines

A prevalent method for synthesizing substituted guanidines involves the use of thiourea (B124793) intermediates. researchgate.net This pathway typically begins with the reaction of an amine with an isothiocyanate to form a disubstituted thiourea. The thiourea is then activated to facilitate reaction with a second amine, yielding the guanidine product. Activation of the thiourea is crucial and can be achieved using various reagents, most classically with mercury(II) chloride (HgCl₂). researchgate.netscholaris.ca This mercury-promoted guanylation is efficient even for relatively unreactive amines. scholaris.ca

Alternative, less toxic activators have been developed, such as 2-chloro-1-methylpyridinium (B1202621) iodide and cyanuric chloride (TCT), which provide a route that avoids heavy-metal waste. organic-chemistry.orgnih.gov The process can be summarized as the conversion of an amine to a thiourea, followed by activation and subsequent reaction with another amine to form the guanidine linkage. researchgate.net Carbamoyl (B1232498) isothiocyanates have also been identified as valuable starting materials for creating di- and trisubstituted guanidines. organic-chemistry.org

Table 1: Selected Reagents for Thiourea-Mediated Guanylation

| Precursor | Activating Reagent | Key Feature |

|---|---|---|

| Di-Boc-thiourea | HgCl₂ | Classical, highly efficient method. scholaris.ca |

| Di-Boc-thiourea | Cyanuric Chloride (TCT) | Eliminates heavy-metal waste without significant loss of reactivity. organic-chemistry.org |

| Carbamoyl isothiocyanates | - | Versatile starting materials for multi-substituted guanidines. organic-chemistry.org |

Procedures Involving Chloroamidinium Derivatives as Key Intermediates

The use of pre-activated guanidinylating agents offers a direct route to guanidine synthesis. Among these, chloroamidinium derivatives are effective intermediates. For instance, cyclic thioureas can be converted into chloroimidazolinium chlorides. These reactive species can then be treated with a variety of amines to yield the desired cyclic guanidine products. scholaris.ca This method is part of a broader class of reactions where an amine displaces a leaving group from an electrophilic amidine species to form the guanidine bond. scholaris.ca

Phase-Transfer Catalyzed Alkylation Approaches for Functionalized Guanidines

Phase-transfer catalysis (PTC) provides a mild and efficient method for the N-alkylation of existing guanidine scaffolds, allowing for the introduction of various functional groups. nih.govacs.orgresearchgate.net This protocol is particularly useful for carbamate-protected guanidines. acs.orgacs.org The reaction typically occurs under biphasic conditions (e.g., H₂O and CH₂Cl₂) where a base, such as potassium hydroxide (B78521) (KOH), deprotonates an acidic N-H on the protected guanidine. nih.govacs.org A phase-transfer catalyst, commonly a tetrabutylammonium (B224687) salt like tetrabutylammonium iodide (Bu₄NI), facilitates the transfer of the guanidinate anion into the organic phase where it reacts with an alkyl halide or mesylate. nih.govacs.orgcapes.gov.br

This method is valued for its operational simplicity, tolerance of a wide range of functional groups on both the guanidine and the alkylating agent, and often requires minimal purification. scholaris.canih.gov It has been successfully used to introduce various substituents, including allyl and prenyl groups, onto protected guanidines with excellent yields. acs.org

Table 2: Examples of Phase-Transfer Catalyzed Alkylation of Protected Guanidines

| Guanidine Substrate | Alkylating Agent | Catalyst (mol %) | Conditions | Yield |

|---|---|---|---|---|

| N-Boc-N'-allyl-guanidine | Benzyl Mesylate | Bu₄NI (10) | KOH, H₂O/CH₂Cl₂ | 95% acs.org |

| N,N'-bis-Boc-pyrrolidine-guanidine | Allyl Bromide | Bu₄NI (10) | KOH, H₂O/CH₂Cl₂ | 99% acs.org |

| N,N'-bis-Cbz-pyrrolidine-guanidine | Allyl Bromide | Bu₄NI (10) | KOH, H₂O/CH₂Cl₂ | 99% acs.org |

Targeted Synthesis of 1-Cyano-3-(2-phenylethyl)guanidine

The specific synthesis of this compound requires strategies to correctly install both the cyano and the 2-phenylethyl groups onto the guanidine core with the desired regiochemistry.

Strategies for the Introduction of the Cyano Group

The cyano group is a defining feature of the target molecule. Its introduction can be achieved through several distinct synthetic routes.

One of the most direct approaches is to use cyanoguanidine (also known as dicyandiamide) as a primary building block. beilstein-journals.orgbeilstein-journals.org Cyanoguanidine can react with amines, typically amine hydrochlorides, under heating in a polar solvent like alcohol or via direct fusion at high temperatures (135–165 °C), to yield N-substituted biguanides (cyanoguanidines). beilstein-journals.org This reaction proceeds via the addition of the amine to the nitrile group of cyanoguanidine. beilstein-journals.orgbeilstein-journals.org

Alternatively, guanylation can be performed with reagents that already contain the cyano moiety. N¹-cyano-S-methylisothioureas are effective for this purpose, reacting with amines to form polysubstituted cyanoguanidines. beilstein-journals.org Another foundational approach involves the reaction of amines with cyanamide (B42294), which can be catalyzed by Lewis acids like scandium(III) triflate under mild conditions to produce guanidines. organic-chemistry.org Cyanamide itself is the precursor to cyanoguanidine, which is formed by the base-catalyzed dimerization of cyanamide. wikipedia.orgnih.gov

Palladium-catalyzed reactions have also been employed, where N-allylguanidines bearing a cleavable N-cyano protecting group can undergo carboamination to afford cyclic guanidine products. acs.org

Approaches for the Regioselective Incorporation of the 2-Phenylethyl Moiety

Route 1: Guanylation of 2-Phenylethylamine This is arguably the most direct approach. 2-phenylethylamine can be reacted with a cyanoguanidine synthon to directly form the target molecule. Following the methods described previously, heating 2-phenylethylamine hydrochloride with cyanoguanidine would be a standard procedure. beilstein-journals.org A similar reaction involves reacting the amine with a 1-cyano-2-aryl-pseudourea in a solvent like isopropanol (B130326) at reflux. prepchem.com This method provides a clear pathway to the desired N-substituted cyanoguanidine.

Route 2: Alkylation of a Pre-formed Cyanoguanidine An alternative strategy involves forming a cyanoguanidine core first, potentially with protecting groups, and then introducing the 2-phenylethyl group via alkylation. The phase-transfer catalysis (PTC) method is well-suited for this purpose. nih.govacs.org A protected cyanoguanidine could be alkylated with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) under the biphasic PTC conditions. This approach offers high regioselectivity, particularly when using N-carbamate protecting groups like Boc or Cbz, which direct alkylation to specific nitrogen atoms. acs.org The choice of protecting groups can be critical for controlling the exact position of the phenylethyl group on the guanidine backbone.

Advancements in Sustainable and Efficient Guanidine Synthesis

The synthesis of guanidines, including N-cyanated derivatives, has evolved significantly, moving away from traditional multi-step processes that often required harsh conditions and hazardous reagents. The focus has shifted towards developing more streamlined, efficient, and environmentally conscious methods.

Development of One-Pot Synthetic Methods

One notable method involves the reaction of carbamoyl isothiocyanates with amines. organic-chemistry.org This versatile, one-pot procedure allows for the synthesis of multisubstituted guanidines by first reacting a carbamoyl isothiocyanate with a primary amine to form a carbamoyl thiourea intermediate. organic-chemistry.org This intermediate is then activated in the same pot, typically with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and reacts with a second amine to yield the desired guanidine. organic-chemistry.org This method avoids the need to isolate highly polar intermediates, simplifying the purification process. organic-chemistry.org

Another relevant one-pot approach is the synthesis of cyanamides from primary and secondary amines, as cyanamides are direct precursors to cyanoguanidines. A method utilizing N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) allows for the oxidation-cyanation of a wide variety of amines in a single vessel. nih.govorganic-chemistry.org This process is operationally simple and avoids the direct handling of highly toxic cyanogen (B1215507) halides like cyanogen bromide (BrCN). organic-chemistry.org The reaction is believed to proceed through the in-situ generation of a cyanogen halide, which then reacts with the starting amine. organic-chemistry.org For a compound like this compound, this would involve the initial formation of the corresponding N-substituted cyanamide from 2-phenylethylamine, which could then be further reacted.

The table below illustrates a generalized one-pot reaction for a substituted guanidine.

Table 1: Representative One-Pot Guanidine Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Carbamoyl Isothiocyanate + Amine 1 (R¹-NH₂) | Solvent (e.g., CH₂Cl₂) | Carbamoyl Thiourea |

| 2 | Carbamoyl Thiourea + Amine 2 (R²-NH₂) | EDCI, Solvent | Substituted Guanidine |

This table demonstrates a generalized one-pot sequence for synthesizing a disubstituted guanidine, showcasing the efficiency of combining multiple steps.

Utilization of Environmentally Benign Reagents and Catalysts (e.g., Tetrabutylphosphonium (B1682233) Tribromide)

The principles of green chemistry are increasingly being integrated into guanidine synthesis. This involves replacing hazardous reagents and solvents with safer, more sustainable alternatives. A significant trend is the move towards catalytic processes that minimize waste and energy consumption. For instance, the guanylation of various amines with cyanamide can be achieved using catalytic amounts of scandium(III) triflate under mild conditions in water, a green solvent. organic-chemistry.org Furthermore, photocatalysts such as Ru(bpy)₃Cl₂ have been employed to convert thioureas to guanidines using visible light at room temperature, offering a low-toxicity and energy-efficient pathway. organic-chemistry.org

The prompt specifically mentions tetrabutylphosphonium tribromide. This compound, and its more common analog tetrabutylammonium tribromide (TBATB), are classified as Phase Transfer Catalysts and are considered environmentally benign alternatives to elemental bromine. wikipedia.org TBATB is a stable, non-volatile, crystalline solid that is safer to handle and weigh than corrosive and highly toxic liquid bromine. wikipedia.orgresearchgate.net It is used as a reagent for bromination of alkenes, alkynes, and aromatic compounds, often with high selectivity. researchgate.net Processes have been developed for the synthesis of these tribromide salts that are themselves environmentally friendly, avoiding hazardous inputs like HBr or molecular bromine by using transition metal-mediated oxidation of bromide with hydrogen peroxide. google.com

While tetrabutylammonium and tetrabutylphosphonium tribromides are established as green brominating agents, their specific application as catalysts or reagents in the direct synthesis of guanidines or cyanoguanidines is not extensively documented in current literature. Their utility lies in providing a solid, safer source of electrophilic bromine for various organic transformations, which is a hallmark of green chemistry.

Synthetic Routes to Cyclic Guanidine Architectures

Acyclic N-substituted cyanoguanidines can serve as valuable precursors for the synthesis of more complex cyclic guanidine architectures, which are prevalent in many biologically active natural products. nih.govchemrxiv.org Modern synthetic methods provide elegant and efficient pathways for these cyclizations.

Palladium-catalyzed carboamination reactions are a powerful tool for constructing cyclic guanidines. In this approach, an acyclic guanidine containing an alkene moiety, such as an N-allyl-N'-cyanoguanidine, undergoes an intramolecular cyclization. nih.gov The reaction with an aryl or vinyl halide in the presence of a palladium catalyst forms both a new carbon-carbon and a carbon-nitrogen bond in a single step, yielding a 5- or 6-membered cyclic guanidine. nih.govumich.edu Deuterium labeling studies have shown that these transformations typically proceed via an anti-aminopalladation pathway. nih.gov

Another sophisticated strategy is the [3+2] cycloaddition. For example, a cascade reaction between organo-cyanamides and α-haloamides can produce five-membered cyclic guanidines under mild conditions with high yields. researchgate.net This method involves a domino sequence of a regioselective ring-opening followed by a 5-exo-dig cyclization. researchgate.net

More recently, methods involving transition-metal-catalyzed hydrogen atom transfer (HAT) have been developed. This strategy enables the cyclization of alkenyl guanidines bearing common protecting groups to form 5-, 6-, and even challenging 7-membered rings under mild conditions. chemrxiv.org

The table below summarizes various modern approaches to synthesize cyclic guanidines from acyclic precursors.

Table 2: Modern Synthetic Routes to Cyclic Guanidines

| Method | Precursor Type | Catalyst/Reagent | Ring Size(s) Formed | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Carboamination | N-Allyl-N'-cyanoguanidine | Pd Catalyst (e.g., Pd(OAc)₂) | 5, 6 | nih.gov |

| [3+2] Cycloaddition | Organo-cyanamide + α-haloamide | Mild base | 5 | researchgate.net |

| Hydrogen Atom Transfer (HAT) | Alkenyl Guanidine | Co or Mn Catalyst | 5, 6, 7 | chemrxiv.org |

| Microwave-Assisted Cyclization | Diamino ether derivative | Microwave irradiation | Not specified | orientjchem.org |

This interactive table outlines several advanced synthetic strategies for the formation of cyclic guanidine structures from corresponding acyclic starting materials.

Computational and Theoretical Investigations of Guanidine Derivatives

Quantum Chemical Studies on Guanidine (B92328) Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intrinsic electronic properties of molecules, providing insights into their structure, stability, and reactivity. For guanidine derivatives, these studies are crucial for understanding how various substituents modulate the characteristics of the core guanidine group.

The electronic nature of the guanidine core is highly sensitive to the substituents on its nitrogen atoms. The delocalization of electron density across the Y-shaped CN₃ moiety is a key feature, which can be significantly altered by electron-donating or electron-withdrawing groups. nih.gov

Electron-Withdrawing Groups (EWGs): The cyano group (-CN) in 1-Cyano-3-(2-phenylethyl)guanidine is a potent EWG. It significantly reduces the electron density on the adjacent nitrogen atom and, through resonance and inductive effects, on the entire guanidine system. This reduction in electron density lowers the basicity of the guanidine. Studies on N,N'-substituted guanidines show that the tautomeric structure is dictated by the electronic properties of these substituents. mdpi.com

Electron-Donating and Aromatic Groups: The 2-phenylethyl group [-CH₂CH₂C₆H₅] provides a combination of effects. The ethyl linker is a weak electron-donating group, while the phenyl ring can engage in π-system interactions. In related structures, phenyl rings have been shown to influence the planarity and bond characteristics of the guanidine core. e-journals.in The presence of aromatic substituents generally lowers the pKa compared to the highly basic parent guanidine (pKa = 13.6). mdpi.com

The interplay of the electron-withdrawing cyano group and the phenylethyl substituent in this compound creates a complex electronic environment. The cyano group's influence likely dominates, leading to a less basic and more polarized molecule compared to alkyl-substituted guanidines. Redox-active guanidine ligands have been shown to drastically change the electronic structure of metal complexes, indicating the significant impact of substituents on these properties. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter indicating the molecule's stability and the energy required for electronic excitation. nih.gov

HOMO: In many guanidine derivatives, the HOMO is primarily located on the guanidine nitrogen atoms, reflecting their role as electron donors. nih.govdergipark.org.tr The location of the HOMO indicates the most probable sites for electrophilic attack. researchgate.net

LUMO: The LUMO's location depends heavily on the substituents. For this compound, the electron-withdrawing cyano group would be expected to significantly lower the LUMO energy and localize the LUMO density on or near the cyano-substituted part of the molecule.

HOMO-LUMO Gap (E_gap): A smaller E_gap suggests higher reactivity and facilitates intramolecular charge transfer (ICT). e-journals.indergipark.org.tr DFT calculations on diphenylguanidine revealed a HOMO-LUMO gap of 5.1117 eV. e-journals.in For guanidinium (B1211019) nitrate, FMO analysis showed significant electron delocalization and a low energy gap, indicating facile electron transfer. asianpubs.org The combination of substituents on this compound would modulate this gap, influencing its reactivity profile.

Table 1: Representative Frontier Molecular Orbital Energies for Guanidine Derivatives Note: Data is for illustrative purposes, derived from studies on various guanidine compounds, as specific values for this compound are not publicly available. Calculations were performed using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-(1-Phenylethylideneamino)guanidine | -5.87 | -0.98 | 4.89 | dergipark.org.tr |

| Diphenylguanidine | -6.04 | -0.93 | 5.11 | e-journals.in |

| Guanidinium nitrate | -8.45 | -0.87 | 7.58 | asianpubs.org |

Substituted guanidines can exist in various conformations and tautomeric forms, which can have profound effects on their biological activity and chemical properties.

Conformational Analysis: The 2-phenylethyl substituent introduces significant conformational flexibility due to rotation around the C-C and C-N single bonds. Theoretical studies on similar flexible chains are used to determine the most stable conformations in different environments (gas phase vs. solvent). nih.gov The spatial arrangement of the phenyl ring relative to the guanidine core is critical for its interaction with biological targets.

Tautomerism: N-substituted cyanoguanidines can exist in different tautomeric forms. The position of the double bond within the N-C(=N)-N core and the protonation state of the nitrogen atoms can vary. X-ray crystallography studies on N,N'-substituted guanidines have shown that the observed tautomer in the solid state is influenced by both the electronic nature of the substituents and intermolecular hydrogen bonding patterns. mdpi.com Theoretical studies on cimetidine, a molecule containing a cyanoguanidine moiety, have explored the relative stabilities of its different tautomers, finding that intramolecular hydrogen bonding can play a significant role in stabilizing specific forms. researchgate.net For this compound, computational methods can predict the relative energies of possible tautomers and the barriers for their interconversion.

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular modeling, particularly docking, is an indispensable tool for predicting and analyzing how a ligand like this compound might bind to a biological target, such as a receptor or enzyme. nih.gov These studies provide a structural basis for understanding biological activity.

The interaction between a ligand and its receptor is a complex process governed by various non-covalent forces. youtube.com Computational studies help to dissect these interactions at an atomic level. nih.gov

Guanidine Group Interactions: The guanidine moiety is an excellent hydrogen bond donor. In its protonated (guanidinium) form, it readily forms strong, charge-assisted hydrogen bonds and salt bridges with acidic residues like aspartate (Asp) and glutamate (B1630785) (Glu) in receptor binding pockets. nih.gov Docking studies on various guanidine derivatives consistently show these interactions to be key anchors for binding. researchgate.net For instance, in studies of guanidine derivatives targeting human DDAH-1, Asp79 and Asp269 were found to form "clamps" that fix the guanidine group in the active site. researchgate.net

Cyano Group Interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor.

Phenylethyl Group Interactions: The phenyl ring is capable of forming hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, valine) and π-π stacking or cation-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. nih.gov The ethyl linker provides conformational flexibility, allowing the phenyl group to adopt an optimal position within a hydrophobic sub-pocket.

A hypothetical binding model for this compound would involve the guanidine group anchoring the molecule to the receptor via hydrogen bonds, while the phenylethyl tail probes a hydrophobic pocket, contributing to both affinity and selectivity.

Docking simulations can predict the most likely binding pose (binding mode) of a ligand within a receptor's active site. The predicted binding energy or docking score provides an estimate of the binding affinity.

Binding Modes: The specific orientation of this compound would be crucial for its activity. Molecular docking studies on tricyclic guanidine compounds have shown a strong correlation between in-silico binding modes and in-vitro activity. frontiersin.org Similarly, studies on conformationally restricted guanidines have used computational methods to probe the binding site of α2-adrenoceptors, establishing clear structure-activity relationships. researchgate.net The predicted binding mode would reveal which specific amino acid residues interact with the guanidine, cyano, and phenylethyl moieties.

Selectivity: The selectivity of a drug for its intended target over other related proteins is critical. Computational studies can help explain selectivity by comparing the binding modes and affinities of a compound across different receptor models. For example, studies have noted that guanidine-containing inhibitors tend to show greater selectivity over certain enzymes compared to their amidine counterparts. researchgate.net The unique combination of a cyanoguanidine head and a phenylethyl tail in this compound would result in a specific shape and pattern of interactions, which could be computationally evaluated to predict its selectivity profile against a panel of receptors. frontiersin.orgnih.gov

Table 2: Common Interactions of Guanidine Derivatives in Receptor Binding Sites from Docking Studies

| Functional Group | Interacting Residue Type | Type of Interaction | Reference(s) |

| Guanidinium (protonated) | Aspartate (Asp), Glutamate (Glu) | Salt Bridge, H-Bond (Charge-Assisted) | researchgate.net, nih.gov |

| Guanidine (neutral) | Aspartate (Asp), Glutamate (Glu) | Hydrogen Bond | nih.gov |

| Aromatic Ring (e.g., Phenyl) | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, Cation-π | nih.gov |

| Aromatic Ring (e.g., Phenyl) | Leucine (Leu), Valine (Val), Alanine (B10760859) (Ala) | Hydrophobic Interaction | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies for Guanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of compounds and their biological activities. longdom.org This approach is fundamental in medicinal chemistry for predicting the activity of new molecules, understanding their mechanism of action, and optimizing lead compounds. nih.govlongdom.org

The development of a robust QSAR model is a meticulous process that involves several critical steps to ensure its statistical quality and predictive power. nih.govresearchgate.net The process begins with the careful curation of a dataset of compounds with known biological activities. uniroma1.it For guanidine derivatives, this could involve activities such as enzyme inhibition, receptor binding affinity, or antiviral effects. nih.govnih.gov

Data Set Preparation : A diverse set of guanidine-containing molecules with a wide range of biological activity is selected. This set is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability on new, unseen compounds. uniroma1.itbasicmedicalkey.com

Descriptor Calculation : Various molecular descriptors that quantify different physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape) are calculated for each molecule. longdom.orgslideshare.net

Model Building : Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are used to create a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable). longdom.orgijnrd.org

Validation : This is a crucial step to assess the model's reliability and predictive performance. basicmedicalkey.com Validation is performed through internal methods, like leave-one-out cross-validation (Q²), and external validation using the test set (R²pred). uniroma1.itnih.gov A reliable model must demonstrate high statistical correlation and low prediction error for both the training and test sets. nih.gov

For instance, a QSAR study on a series of N-(3-oxo-3,4-dihydro-2H-benzo nih.govamazonaws.comthiazine-6-carbonyl)guanidines identified a strong correlation between hydrophobicity and their inhibitory activity against the Na+/H+ exchanger. nih.gov The resulting model successfully predicted that the thiazine (B8601807) derivatives would be approximately five times more potent than their oxazine (B8389632) counterparts, a finding confirmed by experimental synthesis and testing. nih.gov

Table 1: Key Statistical Parameters for QSAR Model Validation This table presents typical parameters used to validate QSAR models. The values are illustrative and represent goals for a robust model.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination (Training Set) | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Cross-validated Coefficient of Determination | Q² or R²cv | A measure of the model's predictive ability, determined by internal validation (e.g., leave-one-out). uniroma1.it | > 0.5 |

| Coefficient of Determination (Test Set) | R²pred | Measures the predictive power of the model for an external set of compounds. nih.gov | > 0.5 |

A significant outcome of QSAR studies is the identification of specific molecular descriptors that have the most substantial impact on the biological activity of a series of compounds. nih.gov These descriptors provide valuable insights into the physicochemical properties that are either favorable or unfavorable for a desired therapeutic effect.

For various classes of guanidine derivatives, studies have highlighted the importance of several types of descriptors:

Lipophilic Parameters : The partition coefficient (log P) is a common descriptor that measures a compound's hydrophobicity. In a study of aminohydroxyguanidine derivatives, cytotoxicity was found to correlate well with lipophilic and electronic parameters. nih.gov Similarly, for Na+/H+ exchange inhibitors, hydrophobicity was a key factor in determining potency. nih.gov

Electronic Parameters : These descriptors, such as atomic charges and dipole moments, reflect the electronic distribution within a molecule. The ability of the guanidinium group to engage in hydrogen bonding and electrostatic interactions is critical, and electronic descriptors help quantify this potential. sci-hub.senih.gov

Steric or Topological Descriptors : These parameters relate to the size, shape, and branching of a molecule. nih.gov Properties like molecular weight, molar volume, and connectivity indices can influence how well a compound fits into a protein's binding site. longdom.org

In a QSAR analysis of drug carcinogenicity that included various chemical classes, it was found that higher lipophilicity and the presence of conjugated ring systems contributed positively to the endpoint, while the presence of certain nitrogen and hydroxyl groups reduced it. nih.gov Such findings serve as crucial guidelines for modifying guanidine derivatives like this compound to enhance desired activities while minimizing others. nih.gov

In Silico Assessment of Pharmacokinetic Relevant Parameters

Beyond predicting biological activity, computational methods are essential for evaluating a molecule's potential to become a viable drug. nih.gov This involves predicting its pharmacokinetic profile—what the body does to the drug—encompassing absorption, distribution, metabolism, and excretion (ADME). sciensage.infomdpi.com

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. ijrps.com Several rule-based filters have been developed by analyzing the physicochemical properties of successful oral drugs. These rules help in the early-stage filtering of compound libraries to eliminate molecules that are unlikely to have favorable ADME properties. nih.govmdpi.com

One of the most widely used is Lipinski's Rule of Five , which states that poor oral absorption or permeation is more likely when a molecule violates more than one of the following rules:

Molecular Weight (MW) ≤ 500 Daltons

Log P (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Other filters like Veber's rules (focusing on rotatable bonds and polar surface area) and Ghose's filter provide additional criteria for evaluating drug-likeness. mdpi.comijrps.com In silico tools like SwissADME can rapidly calculate these properties for a given structure, such as this compound, to provide an initial assessment of its potential as an oral drug candidate. sciensage.info

Table 2: Illustrative In Silico Drug-Likeness Profile for a Guanidine Derivative This table shows a hypothetical drug-likeness assessment based on commonly used computational models. The values are for illustrative purposes only.

| Property/Rule | Parameter | Predicted Value | Compliance |

|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight | 188.23 g/mol | Yes |

| Log P | 1.25 | Yes | |

| H-Bond Donors | 3 | Yes | |

| H-Bond Acceptors | 3 | Yes | |

| Veber's Rule | Polar Surface Area | 88.1 Ų | Yes |

| Ghose Filter | Molar Refractivity | 54.5 cm³ | Yes |

Understanding how a ligand binds to its protein target at an atomic level is fundamental to structure-based drug design. nih.gov Molecular docking is a primary computational technique used for this purpose. It predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. nih.govcore.ac.uk

The process involves:

Preparation : Obtaining 3D structures of the ligand (e.g., this compound) and the target protein, often from crystallographic databases.

Docking Simulation : An algorithm samples a large number of possible binding poses of the ligand within the protein's active site.

Scoring : A scoring function estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. core.ac.uk

These simulations can reveal key intermolecular interactions, such as:

Hydrogen Bonds : The guanidinium group is an excellent hydrogen bond donor, and docking studies can identify its interactions with key amino acid residues (e.g., aspartate, glutamate). nih.govsci-hub.se

Electrostatic Interactions : The positive charge of the protonated guanidinium group can form strong salt bridges with negatively charged residues.

Hydrophobic Interactions : The phenylethyl group of the compound can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking : The phenyl ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan. acs.org

In a study of guanidine derivatives binding to the BACE1 protein, computational methods were used to calculate binding energies, which showed a fair correlation with experimentally determined potencies. amazonaws.com Another study highlighted the importance of the guanidinium moiety in forming specific hydrogen bonds in protein-ligand complexes. nih.gov These theoretical evaluations provide a structural hypothesis for the observed biological activity and guide the rational design of more potent and selective analogs. amazonaws.comnih.gov

Academic Applications and Biological Probing with Guanidine Compounds

Guanidine (B92328) Derivatives as Catalysts in Organic Reactions

Guanidine and its derivatives have emerged as a powerful class of organocatalysts, primarily owing to their high Brønsted basicity. This characteristic allows them to deprotonate a wide range of acidic protons, thereby activating substrates for various chemical transformations.

Guanidines are recognized as some of the strongest neutral organic bases, often referred to as "superbases". ineosopen.org This pronounced basicity stems from the resonance stabilization of the protonated form, the guanidinium (B1211019) cation. In the case of 1-Cyano-3-(2-phenylethyl)guanidine, the presence of the electron-withdrawing cyano group is expected to modulate the basicity of the guanidine core. However, the fundamental ability to act as a proton acceptor remains.

In the realm of organocatalysis, guanidine derivatives catalyze a variety of base-catalyzed transformations. researchgate.net These include, but are not limited to, Michael additions, Henry (nitroaldol) reactions, and epoxidations. ineosopen.orgorganic-chemistry.org The general mechanism involves the deprotonation of a pronucleophile by the guanidine catalyst, generating a reactive nucleophile that then adds to an electrophilic substrate. The resulting product is then released, and the catalyst is regenerated. The stereochemical outcome of these reactions can often be controlled by employing chiral guanidine catalysts.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Guanidine-based catalysts have proven to be effective in promoting several types of C-C bond-forming reactions. For instance, chiral guanidines have been successfully employed in the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. ineosopen.org Similarly, the Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, can be efficiently catalyzed by guanidine derivatives. ineosopen.org

While direct evidence for the use of this compound in cyanation reactions is not prominent in the literature, the inherent basicity of the guanidine moiety suggests its potential to facilitate such transformations. Cyanation reactions often require a base to generate the cyanide nucleophile from a suitable source. A guanidine derivative could serve this purpose, potentially offering advantages in terms of solubility and reactivity in organic solvents compared to inorganic bases.

Guanidine-Containing Molecules as Pharmaceutical Intermediates in Drug Discovery

The guanidinium group is a common structural motif in a variety of natural products and synthetic bioactive molecules. rsc.org This has led to the widespread use of guanidine derivatives as key building blocks in the synthesis of pharmaceuticals.

Cyanoguanidines, such as this compound, are versatile intermediates in the synthesis of more complex molecules. The cyanoguanidine unit can be readily transformed into other functional groups or incorporated into heterocyclic ring systems. A notable example is the synthesis of the H2-receptor antagonist Cimetidine, where a cyanoguanidine derivative serves as a key precursor. google.com

The presence of the phenylethyl group in this compound provides a lipophilic handle that can be advantageous in drug design, potentially influencing pharmacokinetic properties such as membrane permeability. Furthermore, the cyano group offers a reactive site for further chemical modifications, allowing for the construction of diverse molecular libraries for biological screening. The synthesis of various bioactive molecules, including anticancer agents, has been shown to involve cyanoguanidine or related cyano-substituted heterocyclic precursors. nih.gov

Utilization as Biological Probes and Research Tools

The ability of guanidine derivatives to interact with biological macromolecules makes them valuable tools for studying biological processes. They can be designed to target specific enzymes or receptors, providing insights into their function and mechanism of action.

Guanidinium groups, due to their positive charge and ability to form multiple hydrogen bonds, can mimic the side chain of arginine, an amino acid frequently involved in enzyme-substrate recognition and catalysis. This mimicry allows guanidine-containing molecules to act as competitive inhibitors of enzymes that process arginine or related substrates.

Cyanoguanidine derivatives, in particular, have been investigated as inhibitors of various enzymes. For example, related structures have shown inhibitory activity against kinases and have been explored as potential therapeutic agents. nih.gov A close analog, 2-Cyano-1-phenethyl-3-(3-pyridyl)guanidine, has been noted for its potential in enzyme inhibition and receptor interaction. ontosight.ai Furthermore, radiolabeled cyanoguanidine derivatives, such as [3H]A-804598 (a quinolinyl-substituted cyanoguanidine), have been developed as high-affinity antagonists for the P2X7 receptor, demonstrating their utility as probes for studying receptor pharmacology. researchgate.net This suggests that this compound could potentially be developed into a probe for related biological targets. The development of guanidine-based fluorescent probes for detecting specific ions further highlights the versatility of this chemical class in creating tools for biological research. rsc.org

Investigating Receptor Interactions (e.g., Histamine (B1213489) and Muscarinic Receptors)

The guanidine moiety is a critical pharmacophore in numerous biologically active compounds, capable of interacting with a range of receptors due to its strong basicity and ability to form multiple hydrogen bonds. The unique structure of this compound, featuring a cyanoguanidine core and a phenylethyl tail, suggests its potential as a modulator of various receptor systems, particularly histamine and muscarinic receptors.

Guanidine derivatives have been extensively studied as ligands for histamine receptors. For instance, the substitution pattern on the guanidine nitrogen atoms can significantly influence activity and selectivity. While some guanidine-containing compounds act as antagonists at the histamine H1 receptor, others, like Nα-acetylated imidazolylpropylguanidines (AIPGs), have been identified as agonists at the histamine H2 receptor. sci-hub.se The introduction of a cyano group, as seen in this compound, typically decreases the basicity of the guanidine group, which can alter its pharmacological profile and improve pharmacokinetic properties. sci-hub.se

Research into histamine H3 receptor (H3R) antagonists has also highlighted the importance of the guanidine scaffold. cm-uj.krakow.pl Interestingly, simple structural modifications to H3R antagonists containing a guanidine group have led to the discovery of potent antagonists for muscarinic M2 and M4 receptors (M2R/M4R). nih.gov This switch in receptor preference underscores the versatility of the guanidine core in receptor-targeted drug design. The binding of these guanidine derivatives to muscarinic receptors often involves a hydrogen-bond network with key amino acid residues like asparagine and alanine (B10760859) within the receptor's binding site. nih.gov The phenylethyl group in this compound could potentially engage in hydrophobic or π-stacking interactions within the receptor pocket, further influencing affinity and selectivity.

The following table summarizes the activity of various guanidine derivatives at histamine and muscarinic receptors, providing a basis for predicting the potential interactions of this compound.

| Compound Class | Receptor Target | Observed Activity | Reference |

| Arpromidine (ARP) Analogues | Histamine H1R | Antagonist | sci-hub.se |

| NG-acetylated imidazolylpropylguanidines (AIPGs) | Histamine H1R/H2R | Agonist | sci-hub.se |

| 1-[4-(piperazin-1-yl)but-1-yl]guanidine Derivatives | Histamine H3R | Antagonist | nih.gov |

| Modified Guanidine-based H3R Antagonists | Muscarinic M2R/M4R | Antagonist | nih.gov |

Exploration of Interactions with Biological Macromolecules (e.g., Proteins)

The guanidinium group, the protonated form of guanidine, is a common feature in biologically active molecules, most notably in the side chain of the amino acid arginine. This functional group is adept at forming strong, directional hydrogen bonds and electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) and phosphate (B84403) groups on proteins and nucleic acids. nih.govineosopen.org The ability of guanidinium cations to engage in various noncovalent interactions, including hydrogen-bonding, electrostatic interactions, and π-stacking, underpins their diverse biological activities. nih.gov

Guanidine-containing natural products, such as the crambescidin and batzelladine families of alkaloids, are known to exhibit potent biological effects by interacting with key macromolecules. These compounds have been shown to inhibit important protein-protein interactions and various ATPases. nih.gov The structural complexity of these natural products often features a polycyclic guanidine core, but simpler synthetic guanidines can also exhibit significant biological activity.

The structure of this compound allows for multiple modes of interaction with proteins. The guanidine moiety can act as a hydrogen bond donor, while the cyano group can act as a hydrogen bond acceptor. The phenylethyl group provides a hydrophobic region that can interact with nonpolar pockets in a protein's structure. Guanidine derivatives have been investigated for a wide range of biological effects, including antiviral, antibacterial, and anticancer properties, which are predicated on their ability to bind to and modulate the function of enzymes, signaling proteins, or other cellular targets. ontosight.aiontosight.ai

Development of Guanidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

In the realm of organic chemistry, chiral guanidines have emerged as highly effective organocatalysts for a multitude of asymmetric transformations. rsc.orgrsc.orgx-mol.com Their utility stems from their strong Brønsted basicity and their capacity to act as hydrogen-bond donors, which allows them to activate substrates and control the stereochemical outcome of a reaction. researchgate.net The development of novel chiral guanidine derivatives is an active area of research, aimed at creating catalysts for synthesizing valuable chiral molecules with high efficiency and stereoselectivity. rsc.org

While this compound is not itself chiral, its core structure is a platform for the development of chiral derivatives. By introducing a chiral element, for instance, by replacing the phenylethyl group with a chiral amine, it is possible to create a chiral guanidine catalyst. These catalysts have been successfully employed in various reactions, including Michael additions, α-aminations of dicarbonyl compounds, and epoxidations. nih.govorganic-chemistry.org

The performance of these catalysts is often enhanced by the specific substitution on the guanidine core. The cyano group in a potential chiral derivative of this compound would modulate the electronic properties and basicity of the guanidine, which could fine-tune its catalytic activity and selectivity.

Below is a table showcasing the application of chiral guanidine catalysts in asymmetric synthesis.

| Reaction Type | Catalyst Type | Enantiomeric Excess (ee) | Reference |

| α-Amination of 1,3-dicarbonyl compounds | Chiral Benzimidazole-derived Guanidine | up to 90% | nih.gov |

| Epoxidation of 1,3-diarylenones | Guanidine-Urea Bifunctional Catalyst | up to 94% | organic-chemistry.org |

| Various organic transformations | Bicyclic, Monocyclic, and Acyclic Guanidines | High | rsc.orgx-mol.com |

Integration of Guanidine Moieties into Heterocyclic Systems for Novel Chemical Reactivity (e.g., Aziridine (B145994) Formation)

The guanidine functional group is a valuable building block in the synthesis of heterocyclic compounds due to its unique reactivity. acs.org The nucleophilic nature of the nitrogen atoms allows guanidines to participate in cyclization reactions to form a wide variety of heterocyclic rings. A well-known example is the Biginelli reaction, where guanidine can be condensed with an aldehyde and a β-ketoester to produce dihydropyrimidinones. nih.gov

The presence of a cyano group attached to the guanidine, as in this compound, introduces an electrophilic center, which can participate in different types of cyclization reactions. The chemistry of cyanoguanidines allows for the synthesis of various nitrogen-containing heterocycles.

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a synthetically valuable motif found in many biologically active compounds. The synthesis of aziridines can be approached in several ways, and the reactivity of guanidines can be harnessed in this context. While direct aziridination using a guanidine derivative like this compound as the nitrogen source for the ring is not a standard transformation, the functional groups present could be involved in multi-step sequences leading to aziridine-containing molecules or other heterocycles. For example, the guanidine could act as a base to promote an intramolecular cyclization of a suitable substrate to form an aziridine ring. Furthermore, the cyano group itself is a precursor to other functionalities that can be used to construct heterocyclic systems. nih.gov The inherent ring strain of aziridines makes them useful intermediates for ring-expansion reactions to form larger heterocycles like piperidines or azepanes. researchgate.net

The diverse reactivity of the guanidine moiety, combined with the additional functionality of the cyano group, makes this compound and its derivatives interesting substrates for the exploration of novel routes to complex heterocyclic systems.

Advanced Analytical Methodologies for Cyanoguanidine Compounds

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.govjournalagent.com The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. nih.govoup.com.au

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used for the separation and quantification of components in a mixture. chromtech.com Reversed-phase (RP) HPLC is a common mode used for the analysis of cyanoguanidine derivatives. sielc.comsielc.com In this method, a non-polar stationary phase (such as C18) is used with a polar mobile phase.

A specific method has been developed for the determination of a complex cyanoguanidine derivative, 2-cyano-1-methyl-3-[4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]guanidine, in plasma. nih.gov This method utilizes liquid-solid extraction with C18 cassettes for sample preparation, followed by analysis using HPLC with UV detection. nih.gov The assay was found to be rapid, precise, accurate, and specific, with a limit of quantification of 25 ng/mL. nih.gov The between-day coefficient of variation (CV) was 4% or less for concentrations between 50-500 ng/mL, demonstrating high reproducibility. nih.gov

Table 1: HPLC Method Parameters and Validation Data

| Parameter | Details |

|---|---|

| Analyte | 2-cyano-1-methyl-3-[4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]guanidine |

| Technique | Reversed-Phase HPLC with UV Detection |

| Sample Preparation | Liquid-solid extraction using C18 cassettes |

| Limit of Quantification | 25 ng/mL |

| Precision (Between-day CV) | ≤ 4% (for 50-500 ng/mL range) |

| Bias (Between-day) | < 1% (for 50-500 ng/mL range) |

Data sourced from a study on a complex cyanoguanidine derivative. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace-level analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. amazonaws.com This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. amazonaws.com

The chemical structure of cyanoguanidine is similar to that of melamine, and due to its hydrophilic nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation mode. glsciences.com An LC-MS/MS method using a HILIC column has been successfully employed for the simultaneous determination of cyanoguanidine and melamine in food samples. glsciences.com The high sensitivity of MS/MS detection allows for the quantification of analytes at very low concentrations, which is crucial in fields like environmental monitoring and food safety. amazonaws.comglsciences.com The development of multiplex LC-MS/MS assays enables the simultaneous quantification of multiple compounds with different chemical properties in a single run. nih.gov

Table 2: Typical Parameters for LC-MS/MS Analysis of Cyanoguanidines

| Parameter | Description |

|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity |

Parameters are based on common methodologies for related polar compounds. glsciences.com

Other Chromatographic Approaches (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is another valuable chromatographic technique used for the separation of components in a mixture. journalagent.com TLC operates on the principle of separating analytes based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel or alumina coated on a plate) and a liquid mobile phase that moves up the plate via capillary action. journalagent.com The separation depends on the polarity of the analyte, the stationary phase, and the mobile phase. journalagent.com TLC is often used for qualitative analysis, such as assessing the purity of a compound or monitoring the progress of a chemical reaction, due to its simplicity and speed. journalagent.comoup.com.au

Potentiometric and Spectroscopic Characterization Methods

Beyond chromatographic techniques, potentiometric and spectroscopic methods are indispensable for the comprehensive characterization of cyanoguanidine compounds.

Potentiometric Titration Techniques for Guanidine (B92328) Determination

Potentiometric titration is a quantitative analytical method used to determine the concentration of a substance. For guanidine derivatives, this technique is particularly useful for determining their basicity and for quantitative assays. The dissociation constants (pKa) of a series of aryl guanidines have been measured using potentiometric titrations. rsc.org

The method involves titrating a solution of the guanidine derivative with a standard solution of an acid or, in some cases, a salt. A common titrant for determining guanidine derivatives is a 0.1 M perchloric acid solution. google.com The endpoint of the titration is determined by monitoring the change in potential of a suitable electrode. google.com For the assay of specific salts like guanidine thiocyanate, titration with 0.1 N silver nitrate (AgNO3) to a potentiometric endpoint is utilized. biospectra.us

Table 3: Potentiometric Titration Methods for Guanidine Compounds

| Analyte Type | Titrant | Application |

|---|---|---|

| Guanidine Derivatives | 0.1 M Perchloric Acid | Quantitative Determination |

| Aryl Guanidines | Acid Titrant | pKa Determination |

| Guanidine Thiocyanate | 0.1 N Silver Nitrate | Assay of Salt Content |

Information compiled from various sources on guanidine analysis. rsc.orggoogle.combiospectra.us

General Spectroscopic Approaches in Compound Elucidation and Purity Assessment

Spectroscopic techniques are essential for elucidating the structure of newly synthesized compounds and for assessing the purity of known substances.

UV-Spectrophotometry : This technique is used to measure the absorption of ultraviolet light by a substance. It has been employed in conjunction with potentiometric titrations to measure the dissociation constants of aryl guanidines, demonstrating consistent results between the two methods. rsc.org

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of a compound. High-resolution mass spectrometry can help determine the elemental composition. Fragmentation patterns observed in MS/MS experiments provide valuable information for structural elucidation. researchgate.net Spectral data for cyanoguanidine itself, including its top mass-to-charge ratio peaks, are available in public databases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for determining the detailed structure of a molecule by providing information about the connectivity of atoms within the molecule. 1H and 13C NMR are routinely used for the structural characterization of organic compounds, including guanidine derivatives.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. It can be used as an identification method for compounds like guanidine thiocyanate. biospectra.us

Table 4: Application of Spectroscopic Methods in Compound Analysis

| Spectroscopic Method | Primary Application | Information Obtained |

|---|---|---|

| UV-Spectrophotometry | Quantitative analysis, pKa determination | Light absorbance at specific wavelengths, dissociation constants |

| Mass Spectrometry (MS) | Molecular weight determination, structural elucidation | Molecular weight, elemental composition, fragmentation patterns |

| NMR Spectroscopy | Detailed structural elucidation | Atomic connectivity, molecular structure |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of specific chemical bonds and functional groups |

Method Development and Validation for Complex Sample Matrices

The accurate quantification of cyanoguanidine compounds, such as 1-Cyano-3-(2-phenylethyl)guanidine, in complex matrices like environmental water and pharmaceutical formulations presents significant analytical challenges. The high polarity of these compounds can complicate their extraction and separation. nih.gov Consequently, robust and validated analytical methodologies are crucial for reliable monitoring and quality control.

Quantification of Cyanoguanidines in Environmental Water Samples

The presence of persistent and mobile organic compounds, including guanidine derivatives, in water resources is a growing concern. nih.gov The development of sensitive and selective analytical methods is essential for monitoring their occurrence and fate in aquatic environments. A common approach for the analysis of cyanoguanidines in environmental water samples involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

A validated method for the quantification of several guanidine derivatives, including cyanoguanidine, in various water matrices has been reported. nih.gov This method utilizes a hydrophilic interaction liquid chromatography (HILIC) column for separation, which is well-suited for polar compounds. nih.govresearchgate.net The method's precision was evaluated through replicate analyses of spiked river water, demonstrating good analyte recoveries. nih.gov

For instance, the recoveries for a range of guanidine derivatives from river water samples were found to be between 73% and 137%, with coefficients of variation ranging from 2.1% to 5.8%. nih.gov This indicates the method's capability to accurately measure these compounds in complex environmental samples. The detection of cyanoguanidine in various water sources, including lake water, river water, sewage effluent, and tap water, at concentrations up to 2600 ng L−1 highlights the importance of such analytical methods for environmental surveillance. nih.gov

Table 1: Analyte Recoveries in River Water for a Selection of Guanidine Derivatives

| Analyte | Recovery (%) | Coefficient of Variation (%) |

|---|---|---|

| 1,3-Diphenylguanidine (DPG) | 73 | 5.8 |

| Cyanoguanidine (CG) | 102 | 2.1 |

| 1-(o-tolyl)biguanide | 137 | 3.2 |

| N,N'''-1,6-hexanediylbis(N'-cyanoguanidine) | 98 | 4.5 |

Data sourced from a study on the quantitation of guanidine derivatives in environmental water samples. nih.gov

Determination of Related Cyanoguanidine Impurities and Byproducts

In the context of pharmaceutical manufacturing, the control of impurities is a critical aspect of ensuring the safety and efficacy of drug products. Cyanoguanidines can be present as impurities or byproducts in the synthesis of active pharmaceutical ingredients. For example, 1-cyanoguanidine is a known related compound of metformin hydrochloride. nih.gov

A simple and stability-indicating high-performance liquid chromatography (HPLC) method with UV detection has been developed and validated for the simultaneous analysis of metformin hydrochloride and its related impurity, 1-cyanoguanidine, in tablet formulations. nih.govsigmaaldrich.com This method employs a Nova-Pak silica column and an isocratic elution with a mobile phase consisting of a mixture of ammonium dihydrogen phosphate (B84403) buffer and methanol. nih.gov

The validation of this method was performed in accordance with United States Pharmacopeia (USP) requirements, encompassing parameters such as accuracy, precision, linearity, range, selectivity, and limit of quantification (LOQ). nih.gov The method demonstrated good linearity over the tested concentration range for metformin hydrochloride, with an accuracy of 100.4% and a precision (relative standard deviation) of 0.30%. nih.gov The low LOQ for 1-cyanoguanidine enables the detection and quantification of this impurity at very low levels, which is crucial for quality control. nih.gov

Table 2: Validation Parameters for the HPLC-UV Method for Metformin Hydrochloride and 1-Cyanoguanidine

| Parameter | Metformin Hydrochloride | 1-Cyanoguanidine |

|---|---|---|

| Linearity Range | 0.01-0.03 mg mL-1 | Not specified |

| Accuracy | 100.4% | Validated |

| Precision (RSD) | 0.30% | Validated |

| Limit of Quantification (LOQ) | Not specified | Low |

Data based on the validation of an analytical method for metformin hydrochloride and its related compound. nih.gov

Future Directions and Emerging Research Avenues for 1 Cyano 3 2 Phenylethyl Guanidine Research

Exploration of Novel and Highly Efficient Synthetic Routes for Analogues

The future development of 1-Cyano-3-(2-phenylethyl)guanidine as a research tool or therapeutic lead is intrinsically linked to the ability to synthesize a diverse library of its analogues. The exploration of novel, efficient, and versatile synthetic strategies is paramount. Current methods for creating polysubstituted guanidines often rely on multi-step processes that can limit the accessible chemical diversity. acs.org

Future synthetic research will likely focus on several key areas:

Catalytic Guanylation: The use of transition metal catalysts (e.g., palladium, copper, ytterbium) or organocatalysts to facilitate the addition of amines to carbodiimides or cyanamides represents a highly atom-economical approach. rsc.orgorganic-chemistry.org Developing catalytic systems effective for producing the specific substitution pattern of this compound analogues could significantly streamline synthesis.

Solid-Phase Synthesis: To rapidly generate libraries of analogues for screening, solid-supported synthesis methods are invaluable. Adapting methods that utilize solid-supported isothioureas or other guanylating agents would enable high-throughput synthesis of derivatives with varied phenylethyl and cyano-guanidine functionalities. acs.org

Novel Guanylating Reagents: The development of more efficient and safer guanylating reagents is a continuous goal. While reagents like (benzotriazol-1-yl)carboximidamides have proven effective for creating polysubstituted acylguanidines under mild conditions, the search for next-generation reagents that offer even greater functional group tolerance and higher yields is ongoing. acs.orgnih.gov These could be applied to create a wide array of this compound derivatives.

Flow Chemistry: The application of continuous flow chemistry could offer improved control over reaction parameters, enhanced safety (especially when dealing with potentially hazardous intermediates), and scalability for the synthesis of promising lead compounds.

| Synthetic Strategy | Key Features | Potential Advantages for Analogue Synthesis | Reference |

|---|---|---|---|

| Catalytic Guanylation (e.g., with Ytterbium triflate) | Uses a catalyst to add amines to carbodiimides. | High efficiency, good yields, solvent-free conditions possible. | organic-chemistry.org |

| (Benzotriazol-1-yl)carboximidamide Chemistry | Sequential displacement of benzotriazole (B28993) by amines. | Mild reaction conditions, high yields, allows for diverse substituent variation at all positions. | acs.orgnih.gov |

| Thiourea-Based Methods | Conversion of thioureas to guanidines, often using coupling reagents. | A classical and well-established methodology suitable for late-stage synthesis. | rsc.org |

| Palladium-Catalyzed Cascade Reactions | Three-component reaction of azides, isonitriles, and amines. | Provides access to highly functionalized guanidines in excellent yields. | organic-chemistry.org |

Advanced Computational Design and Virtual Screening for Target-Specific Interactions

Computational chemistry offers powerful tools to guide the rational design of this compound analogues with enhanced potency and selectivity for specific biological targets. nih.gov By modeling the interactions between the molecule and potential protein partners, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

Future computational efforts will likely involve:

Molecular Docking and Dynamics: Simulating the binding of virtual libraries of this compound analogues into the active sites of known and putative protein targets. This can identify key interactions and suggest structural modifications to improve binding affinity. Computational studies on conformationally restricted guanidines have already shown success in probing the binding pockets of receptors like the α2-adrenoceptors. researchgate.net

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features in the this compound scaffold that are responsible for its biological activity. This model can then be used to screen large virtual databases for novel, structurally diverse compounds that fit the pharmacophore.

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to accurately calculate molecular properties such as charge distribution, rotational barriers, and pKₐ values. acs.orgnih.gov Predicting pKₐ is especially important for guanidines, as their protonation state is critical for biological function. Ab initio methods that correlate gas-phase equilibrium bond lengths with aqueous pKₐ values have shown promise for guanidine-containing compounds. acs.org

Virtual Screening: Employing high-throughput computational methods to screen vast libraries of compounds against a biological target to identify potential hits. This can be followed by more rigorous computational analysis of the most promising candidates. nih.gov

| Computational Method | Primary Application | Relevance to this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding mode and affinity of a ligand to a receptor. | To identify potential biological targets and guide the design of analogues with improved specificity. | researchgate.net |

| Ab Initio pKₐ Prediction | Calculating the acid dissociation constant from first principles. | To understand the protonation state of the guanidine (B92328) group, which is crucial for its interaction with biological targets. | acs.org |

| Density Functional Theory (DFT) | Calculating electronic structure and molecular properties. | To determine rotational barriers and hydrogen bonding interactions that influence binding. | nih.gov |

| Virtual Screening | Computationally screening large compound libraries for potential activity. | To identify novel scaffolds or derivatives that may interact with specific biological pathways. | nih.gov |

Expansion of Biological Probe Applications in Systems Biology Research

Small molecules are indispensable tools for dissecting complex biological processes. nih.govresearchgate.net A high-quality chemical probe can be used to perturb a specific protein's function with high temporal and spatial control, allowing researchers to study its role within cellular pathways and networks. nih.govyoutube.com Given the prevalence of the guanidinium (B1211019) group in molecules that interact with biological systems, there is a significant opportunity to develop this compound or its optimized analogues into selective chemical probes. nih.govmit.edu

Future research in this area should focus on:

Target Deconvolution: If phenotypic screens identify interesting activity for this compound, identifying its direct molecular target(s) is a critical next step. This often involves chemoproteomic approaches. nih.gov

Development of High-Quality Probes: A potent and selective analogue could be developed into a "gold standard" probe. According to consensus criteria, such probes should exhibit high potency in biochemical and cellular assays (e.g., IC₅₀ < 100 nM and EC₅₀ < 1 µM, respectively) and demonstrate high selectivity against other related proteins. nih.gov

Pathway-Level Analysis: Using an optimized probe to investigate how its interaction with a target protein affects entire signaling pathways and networks. nih.govacs.org This provides a deeper mechanistic understanding than studying isolated proteins and can reveal complex cellular responses. researchgate.net

Creation of Bio-orthogonal Probes: Synthesizing analogues that incorporate "handles" like alkynes or azides. These handles allow for "click chemistry" reactions, enabling the visualization and pull-down of target proteins from complex biological systems, which is invaluable for target validation and studying protein interactions. researchgate.net

Development of Integrated Analytical Techniques for Comprehensive Characterization in Complex Biological and Environmental Systems

As research into this compound and its analogues progresses, robust analytical methods will be required to quantify the compound and its metabolites in complex matrices such as plasma, urine, and environmental water samples. nih.govnih.gov The development of integrated, sensitive, and selective analytical techniques is essential for both preclinical studies and for monitoring potential environmental persistence.

Future directions in analytical methodology include:

Advanced Mass Spectrometry: The primary tool for this work will be liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Future work will focus on optimizing sample preparation, such as solid-phase extraction (SPE), and chromatographic separation, potentially using hydrophilic interaction liquid chromatography (HILIC) columns, which have shown good retention for guanidine derivatives. nih.gov The use of isotope-labeled internal standards is crucial for accurate quantification by correcting for matrix effects. nih.gov

Derivatization Strategies: The guanidine group itself can be challenging to analyze directly. Pre- or post-column derivatization with reagents like benzoin, glyoxal, or 1,2-naphthoquinone-4-sulfonic acid can improve chromatographic behavior and detection sensitivity. nih.govwikipedia.orgoup.com Adapting and validating these methods for this compound is a key research avenue. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS can be employed for metabolite identification, allowing for the elucidation of biotransformation pathways of the parent compound in biological systems.

Integrated Multi-Modal Analysis: Combining analytical techniques to gain a comprehensive understanding. For example, coupling HPLC with UV detection for initial quantification, followed by LC-MS/MS for confirmation and metabolite profiling, provides a powerful workflow. nih.govdtic.mil This is particularly important for understanding the compound's fate in both biological and environmental contexts, as guanidines are considered environmentally relevant compounds. nih.gov

| Analytical Technique | Derivatizing Agent (if any) | Matrix | Key Advantage | Reference |

|---|---|---|---|---|

| LC-MS/MS | Benzoin | Environmental Water, Urine | Sensitive and selective quantification at low concentrations (e.g., 50 nM LLOQ). | nih.govnih.gov |

| Gas Chromatography (GC-FID) | Glyoxal | Uremic Serum | Separation and detection of multiple guanidino compounds simultaneously. | oup.com |

| HPLC-UV | None (Direct Detection) | Dog Plasma | Rapid, precise, and accurate for quantification in preclinical studies (e.g., 25 ng/mL LLOQ). | nih.gov |